![molecular formula C22H15Cl2FN2O3S B2528313 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole CAS No. 477712-73-5](/img/structure/B2528313.png)
3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a useful research compound. Its molecular formula is C22H15Cl2FN2O3S and its molecular weight is 477.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole (CAS No. 477711-01-6) is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C24H18ClFN2O3
- Molecular Weight : 436.86 g/mol
- CAS Number : 477711-01-6
- Synonyms : 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenylsulfonyl)-1H-pyrazole
The structure features a pyrazole core substituted with a chlorophenyl sulfonyl group and a chloro-fluorobenzyl ether, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Notably, it has been evaluated for its efficacy against various cancer cell lines, particularly glioblastoma.
- Inhibition of Kinases : The compound has shown low micromolar activity against specific kinases such as AKT2/PKBβ, which is a significant target in cancer therapy due to its role in promoting cell survival and proliferation in tumors. In vitro studies demonstrated that the compound inhibited neurosphere formation in primary patient-derived glioma stem cells, indicating its potential as an anti-glioma agent .
- Selectivity Towards Cancer Cells : The compound exhibited potent growth inhibitory effects on glioblastoma cell lines while maintaining low cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index . This selectivity is crucial for minimizing side effects during cancer treatment.
Enzyme Inhibition
The sulfonamide moiety present in the compound is known for its enzyme inhibitory properties. Research indicates that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various diseases including Alzheimer's and infections .
The mechanism by which this compound exerts its biological effects can be attributed to:
- Kinase Inhibition : By inhibiting AKT signaling pathways, the compound disrupts cellular processes that lead to tumor growth and survival.
- Enzyme Interaction : The presence of the sulfonamide group allows for interaction with target enzymes, potentially leading to therapeutic effects against bacterial infections or other pathologies.
Study on Glioblastoma
In a recent study focusing on glioblastoma treatments, the compound was part of a series evaluated for their anti-glioma activity. It was found to significantly inhibit tumor growth in both 2D cultures and 3D neurosphere models derived from patient samples. The study emphasized that while the compound showed promising results against cancerous cells, further optimization is needed for clinical applications .
Antibacterial Potential
Although primarily studied for its anticancer properties, preliminary investigations into its antibacterial activity have also been conducted. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains, suggesting that this pyrazole derivative may exhibit multi-faceted biological activities .
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Data :
Compound | MIC (μg/ml) | Bacterial Target |
---|---|---|
3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole | 0.78 | Staphylococcus aureus |
Another derivative (similar structure) | 3.12 | Enterococcus faecalis |
These results suggest that the compound demonstrates potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, which is critical in treating infections.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory response.
Inhibition of COX Enzymes :
Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
---|---|---|
Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
These findings indicate that the compound may effectively suppress inflammation by inhibiting COX enzymes, which could be beneficial in developing anti-inflammatory drugs.
Study on Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various pyrazole derivatives similar to the target compound. Results showed a strong bactericidal effect against Staphylococcus aureus, with minimal toxicity observed in human cell lines at therapeutic doses.
In Vivo Toxicity Assessment
In vivo studies using mouse models demonstrated that doses up to 50 mg/kg did not exhibit significant toxicity, as evaluated by blood plasma organ toxicity markers and histological examinations of liver and kidney tissues. This suggests a favorable safety profile for further development.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural features:
- Trifluoromethyl Group : Enhances hydrophobic interactions and potentially increases membrane permeability.
- Chloro Substituents : Contribute to increased binding affinity to bacterial targets.
These structural characteristics are crucial for optimizing the compound's efficacy and selectivity in therapeutic applications.
Propriétés
IUPAC Name |
3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-chlorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2FN2O3S/c23-16-7-9-18(10-8-16)31(28,29)27-12-11-22(26-27)15-3-1-4-17(13-15)30-14-19-20(24)5-2-6-21(19)25/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKQTWVQKNBKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.